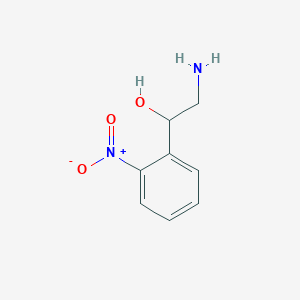

2-Amino-1-(2-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-amino-1-(2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2 |

InChI Key |

ZKPFBDIOVMBUEO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol

A Note to the Reader: Extensive research for the chemical properties and related experimental data for "2-Amino-1-(2-nitrophenyl)ethanol" did not yield specific information. The scientific literature and chemical databases predominantly feature data for its structural isomer, 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This guide will, therefore, provide a comprehensive overview of the chemical properties, synthesis, and analysis of this readily documented isomer. It is crucial to note that the data presented herein pertains to 2-((2-Nitrophenyl)amino)ethanol and not this compound.

Introduction

2-((2-Nitrophenyl)amino)ethanol is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring a secondary amine, a hydroxyl group, and a nitroaromatic moiety, provides multiple reactive sites for the construction of more complex molecules. This guide details its chemical and physical properties, provides an established synthesis protocol, and outlines a general analytical workflow.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-((2-Nitrophenyl)amino)ethanol.

Table 1: Physical Properties of 2-((2-Nitrophenyl)amino)ethanol

| Property | Value | Reference |

| Appearance | Orange crystal powder | [1] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point | 376.6 °C at 760 mmHg | [1] |

| Density | 1.352 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C) | [1] |

| Flash Point | 181.6 °C | [1] |

| Refractive Index | 1.64 | [1] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | |

| CAS Number | 4926-55-0 | [1] |

| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-] | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Synthesis of 2-((2-Nitrophenyl)amino)ethanol

A common method for the synthesis of 2-((2-Nitrophenyl)amino)ethanol involves the nucleophilic substitution of a halogen on a nitroaromatic ring with 2-aminoethanol.[2]

Materials:

-

1-chloro-2-nitrobenzene

-

2-aminoethanol

-

n-Butanol (nBuOH)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in n-butanol (400 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.[2]

-

After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the n-butanol.[2]

-

The residue is taken up in deionized water and transferred to a separatory funnel.[2]

-

The aqueous solution is extracted with diethyl ether.[2]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude product.[2]

-

The resulting orange solid can be further purified by recrystallization.

General Purification and Analysis Workflow

The purity of the synthesized 2-((2-Nitrophenyl)amino)ethanol can be assessed and improved using standard laboratory techniques.

Purification:

-

Recrystallization: The crude solid product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from byproducts and unreacted starting materials.

Analysis:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of fractions from column chromatography.

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (N-H, O-H, NO₂).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

2-((2-Nitrophenyl)amino)ethanol and its derivatives are of interest in medicinal chemistry and materials science. The presence of the nitro group allows for its reduction to an amino group, opening pathways to a variety of other functionalizations. For instance, it has been used in the preparation of (phenylamino)quinoxalinone derivatives, which have been identified as a new class of glycogen phosphorylase inhibitors.[1]

Conclusion

This technical guide provides a summary of the available chemical and physical properties, a detailed synthesis protocol, and a general analytical workflow for 2-((2-Nitrophenyl)amino)ethanol. While specific data for the isomer this compound remains elusive, the information presented here for its well-documented counterpart offers a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further research into the synthesis and characterization of this compound is warranted to fill the current knowledge gap.

References

In-depth Technical Guide: Amino-Nitrophenyl-Ethanol Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has led to significant interest in the synthesis and characterization of various amino alcohol derivatives. Among these, compounds bearing a nitrophenyl group have attracted attention due to their potential as intermediates in the synthesis of biologically active molecules. This guide focuses on a specific class of these compounds, namely amino-nitrophenyl-ethanol derivatives. While the initially requested compound, 2-Amino-1-(2-nitrophenyl)ethanol, could not be definitively identified with a unique CAS number in comprehensive chemical databases, this guide will provide detailed information on closely related and commercially available isomers and analogues. Understanding the properties and synthesis of these related compounds is crucial for researchers working in this area.

This technical whitepaper will delve into the chemical properties, synthesis protocols, and potential applications of key amino-nitrophenyl-ethanol derivatives, with a focus on providing actionable data for laboratory and development settings.

Part 1: Chemical Identity and Properties

A precise Chemical Abstracts Service (CAS) number is the cornerstone of chemical identification, ensuring the accuracy of associated data. While a specific CAS number for "this compound" was not located, several structurally similar compounds are well-documented. The following tables summarize the key physical and chemical properties of these related molecules.

Table 1: Physicochemical Properties of 2-((2-Nitrophenyl)amino)ethanol

| Property | Value | Reference |

| CAS Number | 4926-55-0 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Appearance | Orange crystal powder | [2] |

| Melting Point | 71-73 °C | [2] |

| Boiling Point | 376.6 °C at 760 mmHg | [2] |

| Density | 1.352 g/cm³ | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C) | [2] |

| IUPAC Name | 2-(2-nitroanilino)ethanol | [] |

Table 2: Physicochemical Properties of (R)-2-Amino-1-(4-nitrophenyl)ethanol

| Property | Value | Reference |

| CAS Number | 129894-62-8 | [4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [4] |

| Molecular Weight | 182.18 g/mol | [4] |

| IUPAC Name | (1R)-2-amino-1-(4-nitrophenyl)ethanol | [4] |

Table 3: Physicochemical Properties of (S)-1-(2-Nitrophenyl)ethanol

| Property | Value | Reference |

| CAS Number | 80379-10-8 | [5] |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 107 °C / 1 mmHg | [5] |

| Density | 1.24 g/mL | [5] |

| IUPAC Name | (1S)-1-(2-nitrophenyl)ethanol | [5] |

Part 2: Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. This section provides a synthesis protocol for a representative compound, 2-((2-Nitrophenyl)amino)ethanol.

Synthesis of 2-((2-Nitrophenyl)amino)ethanol

Reference: B. Agai, et al., Tetrahedron, 32, 839, (1976).[6]

Materials:

-

1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)

-

2-aminoethanol (116.3 g, 1.904 mol)

-

n-Butanol (nBuOH) (400 mL)

-

Deionized water

-

Diethyl ether

-

Brine solution

Procedure:

-

A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.[6]

-

The reaction mixture is heated under reflux for 6 hours.[6]

-

After the reflux period, the mixture is concentrated under reduced pressure to remove the solvent.[6]

-

The residue is taken up in water and extracted with diethyl ether.[6]

-

The organic phase is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the product.[6]

Expected Yield: 43.1 g (75%) of an orange solid with a melting point of 78 °C.[6]

Part 3: Applications in Drug Development

Amino alcohols, particularly those with nitroaromatic moieties, serve as versatile building blocks in medicinal chemistry. The functional groups present—amino, hydroxyl, and nitro—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

-

Precursors for Heterocyclic Synthesis: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in many biologically active compounds.[7]

-

Kinase Inhibitor Scaffolds: Derivatives of these compounds have been investigated as precursors for kinase inhibitors. For instance, 2-Amino-1-(4-nitrophenyl)ethanol serves as a precursor for synthesizing phenylpurinediamine derivatives, which have shown potential as reversible kinase inhibitors targeting mutations associated with lung cancer.[7]

-

Antibiotic and Antifungal Leads: The amino alcohol moiety is a key structural feature in several classes of antibiotics. Research has explored the modification of related structures to develop new antibiotic and antifungal agents.

Part 4: Visualizing Chemical Synthesis

Clear visual representations of experimental workflows and reaction pathways are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Workflow for the synthesis of 2-((2-Nitrophenyl)amino)ethanol.

Caption: Potential pathways for drug development using amino-nitrophenyl-ethanol derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The information on unconfirmed chemical entities should be treated with caution.

References

- 1. 4926-55-0|2-((2-Nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 2. 2-((2-Nitrophenyl)amino)ethanol|lookchem [lookchem.com]

- 4. (r)-2-Amino-1-(4-nitrophenyl)ethanol | C8H10N2O3 | CID 843385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

- 6. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 7. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]

2-Amino-1-(2-nitrophenyl)ethanol molecular weight and formula

This document provides a detailed overview of the chemical properties of 2-Amino-1-(2-nitrophenyl)ethanol, a compound of interest for researchers and professionals in drug development and chemical synthesis. Below, we present its core molecular data, a representative synthetic protocol for a related isomer, and a logical workflow for its analytical characterization.

Molecular Data

The fundamental properties of this compound are summarized below. The molecular formula is C8H10N2O3, and the molecular weight is approximately 182.18 g/mol .[1][2][3] These values are consistent across its various isomers.

| Property | Value | Citations |

| Molecular Formula | C8H10N2O3 | [1][2][3] |

| Molecular Weight | 182.18 g/mol | [1][2][3][4] |

| Exact Mass | 182.06914219 | [1][3] |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 4 | [1][3] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 92.1 Ų | [3] |

| Complexity | 173 | [3] |

Experimental Protocols: Synthesis of a Structural Isomer

Synthesis of 2-((2-Nitrophenyl)amino)ethanol [4]

-

Reactants : A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) is prepared in n-butanol (400 mL).

-

Reaction : The mixture is heated under reflux for a period of 6 hours.

-

Work-up : Following the reflux, the mixture is concentrated. The residue is then taken up in water (H2O) and extracted with ether.

-

Purification : The organic phase from the extraction is washed with brine, dried, and concentrated again.

-

Yield : This process yields 43.1 g (75%) of an orange solid product.

Characterization Workflow

The structural elucidation and confirmation of this compound would follow a standard analytical workflow. This process ensures the correct molecular formula, weight, and constitution are determined.

References

Solubility Profile of 2-Amino-1-(2-nitrophenyl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for the compound 2-Amino-1-(2-nitrophenyl)ethanol in organic solvents. Due to the limited availability of specific quantitative data for this exact molecule, this guide also includes qualitative solubility information for its structural isomers to provide a broader understanding. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds is presented, which can be adapted for the analysis of this compound and its derivatives.

Data Presentation: Solubility of Aminonitrophenylethanol Derivatives

| Compound Name | Solvent | Solubility | Temperature (°C) | Notes |

| 2-((2-Nitrophenyl)amino)ethanol (Isomer) | Chloroform | Slightly Soluble | Not Specified | Qualitative data.[1] |

| Methanol | Slightly Soluble | Not Specified | Qualitative data.[1] | |

| Water | 1.85 g/L | 20 | Quantitative data for aqueous solubility.[1] | |

| (R)-2-Amino-1-(3-nitrophenyl)ethanol (Isomer) | Water | Soluble | Not Specified | Qualitative data. |

| Ethanol | Soluble | Not Specified | Qualitative data. | |

| Non-polar solvents | Insoluble | Not Specified | General qualitative observation. |

Disclaimer: The data presented above is for structural isomers of this compound. The solubility of the target compound may differ. Experimental verification is strongly recommended.

Experimental Protocols: Determination of Solid-Liquid Solubility

The following is a generalized protocol for the determination of the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" or isothermal saturation method.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a constant temperature.

Materials:

-

The solid compound (solute) of interest, in purified form.

-

The desired organic solvent(s), of high purity.

-

Thermostatically controlled shaker or water bath.

-

Analytical balance.

-

Vials or flasks with airtight seals.

-

Syringe filters (chemically compatible with the solvent).

-

Volumetric flasks and pipettes.

-

An appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).

Procedure:

-

Preparation of the Solid-Liquid Mixture:

-

Add an excess amount of the solid compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter of a pore size sufficient to remove all solid particles (e.g., 0.45 µm or 0.22 µm). This step should be performed quickly and at the same temperature as the equilibration to avoid precipitation of the solute.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure the absorbance at the λmax using a UV-Vis spectrophotometer or determine the concentration using HPLC).

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

References

Spectral Data Analysis of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectral data for key compounds related to the synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. Due to the limited availability of public domain spectral data for this compound, this document focuses on the spectral characteristics of its immediate precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol . The synthesis of the target amino compound typically proceeds via the reduction of this nitro-alcohol precursor. Understanding the spectral properties of the precursor is a critical step in monitoring the synthesis and confirming the final product structure. This guide presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the precursor in a structured format, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical development due to its bifunctional nature, containing both a reactive amino group and a hydroxyl group, with a nitrophenyl moiety that can also be further functionalized. The primary route to its synthesis involves the reduction of the nitro group of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. Spectroscopic analysis is essential for the characterization of both the precursor and the final product, ensuring purity and confirming the chemical structure.

Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol

The following tables summarize the available experimental spectral data for the precursor compound, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Data not fully available in search results |

Table 2: ¹³C NMR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

| Chemical Shift (δ) ppm |

| Data not fully available in search results |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data of 2-Nitro-1-(2-nitrophenyl)ethan-1-ol [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not fully available in search results |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 2-Nitro-1-(2-nitrophenyl)ethanol

| m/z | Interpretation |

| Experimental data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : The analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a typical concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid Samples : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Liquid Samples : A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation : The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from its nitro precursor and the subsequent spectral analysis.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Conclusion

While direct experimental spectral data for this compound is not extensively available in the public domain, a logical characterization pathway can be established through the analysis of its precursor, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. The provided generalized protocols for NMR, IR, and Mass Spectrometry serve as a standard guide for researchers to characterize these and similar compounds. The successful synthesis and purification of the target amino alcohol would be confirmed by the disappearance of the characteristic nitro group signals in the IR and a corresponding mass shift in the mass spectrum, along with the appearance of signals for the amino group in the NMR and IR spectra.

References

Physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol. Due to the limited availability of data for this specific ortho-substituted compound, this guide also includes pertinent information on its positional isomer, 2-Amino-1-(3-nitrophenyl)ethanol, and its direct precursor, 2-nitro-1-(2-nitrophenyl)ethanol, to offer valuable comparative insights. The document details a plausible synthetic route based on established chemical transformations and outlines a general experimental protocol. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.

Introduction

This compound is a chiral amino alcohol containing a nitrophenyl group. The presence of a primary amine, a secondary alcohol, and a nitroaromatic moiety makes it a potentially versatile building block in medicinal chemistry and organic synthesis. The nitro group can be readily reduced to an amine, opening avenues for further functionalization, while the amino and hydroxyl groups offer sites for various chemical modifications. Its structural similarity to known pharmacophores suggests potential biological activity.

This guide consolidates the currently available, albeit limited, information on this compound and provides relevant data from closely related analogs to facilitate further research and investigation.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, data from its positional isomer and a precursor molecule can provide useful estimates.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 2-Amino-1-(3-nitrophenyl)ethanol | 2-((2-Nitrophenyl)amino)ethanol |

| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol | 182.18 g/mol | 182.18 g/mol |

| Appearance | Not reported | White crystalline solid[1] | Orange crystal powder[2] |

| Melting Point | Not reported | 117-119 °C[1] | 71-73 °C[2] |

| Boiling Point | Not reported | Not reported | 376.6 °C at 760 mmHg[2] |

| Solubility | Not reported | Soluble in water and ethanol[1] | Slightly soluble in Chloroform and Methanol; Water solubility: 1.85 g/L at 20°C[2] |

| pKa | Not reported | Not reported | 14.60 ± 0.10 (Predicted)[2] |

| LogP | Not reported | Not reported | 1.59520[2] |

| CAS Number | Not assigned | 5589-53-7 (unverified) | 4926-55-0[2] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of the corresponding α-amino ketone, which itself can be synthesized from 2-nitroacetophenone. The existence of related compounds like (R)-2-amino-1-(2-nitrophenyl)ethanol has been noted in patent literature, suggesting the feasibility of such synthetic approaches.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

General Experimental Protocol: Reduction of α-Amino Ketone

This protocol is a generalized procedure based on the reduction of ketones to alcohols using sodium borohydride. It should be adapted and optimized for the specific substrate.

-

Dissolution: Dissolve the α-amino ketone precursor (e.g., 2-Amino-1-(2-nitrophenyl)ethanone) in a suitable protic solvent such as methanol or ethanol at a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. A typical molar excess of 1.5 to 2 equivalents is used.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Spectral and Analytical Data

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or the involvement of this compound in any specific signaling pathways. However, the broader class of nitro-aromatic compounds is known to exhibit a wide range of biological activities. The structural motifs present in this compound suggest that it could be a subject of interest for screening in various biological assays.

Conclusion

This compound represents a chemical entity with potential for applications in synthetic and medicinal chemistry. This guide has compiled the limited available data and provided context through related compounds. The proposed synthetic pathway and general experimental protocol offer a starting point for its preparation and further study. Future research is needed to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

Potential research applications of 2-Amino-1-(2-nitrophenyl)ethanol

An in-depth analysis of "2-Amino-1-(2-nitrophenyl)ethanol" reveals a landscape of closely related, yet structurally distinct, chemical entities with significant potential in research and drug development. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of these compounds. Initial searches for "this compound" often lead to several isomers and related molecules, each with unique characteristics and applications. This guide will therefore address the most relevant of these compounds, offering a structured exploration of their scientific utility.

Disambiguation of "this compound"

The chemical name "this compound" can be interpreted in several ways, primarily differing in the connectivity of the amino and ethanol groups to the nitrophenyl scaffold. The most prominent and frequently cited compounds related to this query are:

-

2-((2-Nitrophenyl)amino)ethanol: In this isomer, the amino group is directly attached to the phenyl ring and also to the ethanol group.

-

2-Amino-1-(4-nitrophenyl)ethanol: A positional isomer where the nitro group is at the para position of the phenyl ring. This compound has garnered significant interest in medicinal chemistry.

-

1-(2-Nitrophenyl)ethanol: A precursor and related chiral alcohol that serves as a valuable building block in organic synthesis.

This guide will delve into the specifics of these key compounds, presenting available data to illuminate their research potential.

2-((2-Nitrophenyl)amino)ethanol: A Precursor for Glycogen Phosphorylase Inhibitors

2-((2-Nitrophenyl)amino)ethanol, also known as 2-(2-Nitroanilino)ethanol, is a notable compound primarily utilized as an intermediate in the synthesis of more complex bioactive molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-((2-Nitrophenyl)amino)ethanol is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4926-55-0 | [1][] |

| Molecular Formula | C8H10N2O3 | [1][] |

| Molecular Weight | 182.18 g/mol | [1][] |

| Appearance | Orange crystal powder | [1] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point | 376.6 °C at 760 mmHg | [1] |

| Density | 1.352 g/cm³ | [1][] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (1.85 g/L at 20°C) | [1] |

Synthesis

The synthesis of 2-((2-Nitrophenyl)amino)ethanol is well-documented and typically involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol is heated under reflux for 6 hours.[3] Following the reaction, the mixture is concentrated, taken up in water, and extracted with ether. The organic phase is then washed with brine, dried, and concentrated to yield the product as an orange solid.[3]

Potential Research Applications

The primary research application of 2-((2-Nitrophenyl)amino)ethanol is as a precursor in the synthesis of (phenylamino)quinoxalinone derivatives. These derivatives have been identified as a new class of glycogen phosphorylase inhibitors, which are of interest in the study and potential treatment of type 2 diabetes.

2-Amino-1-(4-nitrophenyl)ethanol: A Building Block for Kinase Inhibitors

The para-isomer, 2-Amino-1-(4-nitrophenyl)ethanol, is a chiral molecule that has demonstrated significant utility in medicinal chemistry, particularly in the development of targeted cancer therapies.

Chemical and Physical Properties

Key properties of the (R)-enantiomer of 2-Amino-1-(4-nitrophenyl)ethanol are summarized in Table 2.

| Property | Value | Reference |

| CAS Number | 129894-62-8 ((R)-enantiomer) | [4] |

| Molecular Formula | C8H10N2O3 | [4] |

| Molecular Weight | 182.18 g/mol | [4] |

| IUPAC Name | (1R)-2-amino-1-(4-nitrophenyl)ethanol | [4] |

Synthesis

The synthesis of this compound often involves stereoselective methods to obtain the desired enantiomer, which is crucial for its application in pharmaceuticals. Asymmetric reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethanone, is a common strategy.

Potential Research Applications

2-Amino-1-(4-nitrophenyl)ethanol and its derivatives have been explored for their potential as antimicrobial and anticancer agents.[5] A significant application is its use as a precursor for synthesizing phenylpurinediamine derivatives. These derivatives act as reversible kinase inhibitors that target mutations associated with lung cancer, making this compound a valuable starting material for the development of novel oncology drugs.[5]

1-(2-Nitrophenyl)ethanol: A Versatile Synthetic Intermediate

1-(2-Nitrophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.

Chemical and Physical Properties

Table 3 outlines the main properties of the (S)-enantiomer of 1-(2-Nitrophenyl)ethanol.

| Property | Value | Reference |

| CAS Number | 80379-10-8 ((S)-enantiomer) | [6] |

| Molecular Formula | C8H9NO3 | [6] |

| Molecular Weight | 167.16 g/mol | [6] |

| IUPAC Name | (1S)-1-(2-nitrophenyl)ethanol | [6] |

Synthesis

The synthesis of enantiomerically pure 1-(2-Nitrophenyl)ethanol is typically achieved through the asymmetric reduction of its precursor ketone, 2'-nitroacetophenone.

2'-nitroacetophenone is reduced using a chiral reducing agent, such as sodium borohydride or lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran.[6] This method yields the product with high enantiomeric excess. An alternative for larger-scale production is the catalytic hydrogenation of 2'-nitroacetophenone using palladium or platinum catalysts.[6]

Potential Research Applications

1-(2-Nitrophenyl)ethanol is a versatile building block in organic synthesis.[6] Its functional groups, the nitro group and the benzylic alcohol, can be readily transformed into other functionalities, making it a valuable precursor for a wide range of more complex molecules.[6] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7] Additionally, it is used in the design of anti-inflammatory and analgesic agents.[7] In analytical chemistry, it can be employed as a reagent for the detection of certain metal ions.[7]

Conclusion

While the query "this compound" is ambiguous, the exploration of its closely related isomers and precursors reveals a family of compounds with significant and diverse research applications. From serving as key intermediates in the synthesis of kinase inhibitors for cancer therapy and glycogen phosphorylase inhibitors for diabetes research, to being versatile building blocks for a range of pharmaceuticals, the nitrophenyl ethanolamine scaffold is of considerable interest to the scientific community. Further investigation into the biological activities of these and other related compounds is warranted and holds the potential for the development of novel therapeutic agents. It is important to note that detailed biological activity and mechanistic studies for the specific ortho-isomer, this compound, are not widely available in the current literature, presenting a potential area for future research.

References

- 1. 2-((2-Nitrophenyl)amino)ethanol|lookchem [lookchem.com]

- 3. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 4. (r)-2-Amino-1-(4-nitrophenyl)ethanol | C8H10N2O3 | CID 843385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]

- 6. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties

Introduction

2-Amino-1-(2-nitrophenyl)ethanol is a chiral amino alcohol containing a nitrophenyl group. This structural motif is of interest to researchers in medicinal chemistry and drug development, as the presence of both an amino alcohol and a nitroaromatic group offers multiple points for chemical modification and potential biological interactions. The nitro group can serve as a precursor for an amino group, allowing for the synthesis of diamino compounds, or it can be involved in bioreductive activation. The amino alcohol functionality is a common feature in many biologically active molecules. This guide provides a comprehensive overview of the plausible synthetic pathways, key chemical properties, and detailed experimental methodologies relevant to this compound.

Plausible Synthetic Pathway

A logical and well-established synthetic route to this compound involves a two-step process:

-

Henry Reaction (Nitroaldol Reaction): The initial step involves the carbon-carbon bond formation between 2-nitrobenzaldehyde and nitromethane. This reaction, catalyzed by a base, yields the precursor molecule, 2-nitro-1-(2-nitrophenyl)ethanol. The Henry reaction is a classic method for the synthesis of β-nitro alcohols.[1]

-

Reduction of the Nitro Group: The subsequent step is the selective reduction of the aliphatic nitro group of 2-nitro-1-(2-nitrophenyl)ethanol to a primary amine. This transformation can be achieved through various methods, most commonly catalytic hydrogenation. This yields the final product, this compound. The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.[2][3]

The overall synthetic workflow is depicted in the following diagram:

Physicochemical and Structural Data

As specific experimental data for this compound is not available, the following table summarizes key predicted physicochemical properties and structural information. These values are computationally derived and should be considered as estimates.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Predicted Melting Point | 117-119 °C (for 3-nitro isomer)[4] | Analog Data |

| Predicted Boiling Point | 376.6 °C (for 3-nitro isomer)[4] | Analog Data |

| Predicted Solubility | Soluble in water and ethanol[4] | Analog Data |

| Predicted pKa | 11.50 (for 3-nitro isomer)[4] | Analog Data |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the proposed two-step synthesis of this compound. These protocols are based on established procedures for similar transformations and would require optimization.

Protocol 1: Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol (Henry Reaction)

This procedure is adapted from general methods for the Henry reaction between aromatic aldehydes and nitromethane.[5][6]

Materials and Reagents:

-

2-Nitrobenzaldehyde

-

Nitromethane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in the chosen solvent.

-

Add nitromethane (1.5-2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the base catalyst (0.1-0.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition of the base, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid until the mixture is neutral (pH ~7).

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-nitro-1-(2-nitrophenyl)ethanol.

Protocol 2: Synthesis of this compound (Reduction of Nitro Group)

This procedure describes a general method for the reduction of an aliphatic nitro group to an amine using catalytic hydrogenation.[2][3]

Materials and Reagents:

-

2-Nitro-1-(2-nitrophenyl)ethanol

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite (for filtration)

Experimental Workflow Diagram:

Procedure:

-

In a hydrogenation flask, dissolve 2-nitro-1-(2-nitrophenyl)ethanol (1 equivalent) in a suitable solvent.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification may be performed by recrystallization or column chromatography if necessary.

Conclusion

While direct historical and experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. The proposed two-step synthesis, involving a Henry reaction followed by nitro group reduction, represents a viable and efficient approach. The provided protocols and diagrams offer a clear and detailed methodology for researchers and scientists interested in the synthesis and potential applications of this and related amino alcohol compounds. Further research is warranted to isolate and characterize this compound and to explore its potential biological activities.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. scirp.org [scirp.org]

Stability and Storage Conditions for 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-(2-nitrophenyl)ethanol. Drawing from available data on the compound and structurally related analogs, this document outlines best practices for handling and storage to ensure its integrity for research and development applications. It also presents a generalized experimental framework for conducting stability studies.

Introduction

This compound is a chemical intermediate of interest in various synthetic applications. The presence of amino, hydroxyl, and nitro functionalities in its structure suggests potential susceptibility to degradation under certain environmental conditions. Understanding its stability profile is therefore critical for ensuring the reliability and reproducibility of experimental results, as well as for establishing appropriate storage and handling protocols.

Recommended Storage and Handling

Based on safety data sheets and technical information for structurally similar nitroaromatic and amino alcohol compounds, the following conditions are recommended for the storage of this compound to minimize degradation and maintain its purity.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, room temperature.[1][2] | Prevents acceleration of thermally induced degradation pathways. |

| Light | Keep in a dark location.[1] | The ortho-nitro substitution may increase susceptibility to photolytic degradation.[3] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon, nitrogen).[1] | Protects from atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation. |

| Moisture | Keep in a dry place.[1] | Minimizes the risk of hydrolysis of functional groups. |

| Ventilation | Store in a well-ventilated area.[4] | General safety precaution for handling chemical compounds. |

Physicochemical Properties and Incompatibilities

Understanding the physicochemical properties of this compound is essential for predicting its stability and potential interactions.

Table 2: Physicochemical Data and Incompatibilities

| Property | Value/Information | Source |

| Appearance | White crystalline solid (for the 3-nitrophenyl isomer).[5] | ChemBK |

| Solubility | Soluble in water and ethanol, insoluble in non-polar solvents (for the 3-nitrophenyl isomer).[5] | ChemBK |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General chemical principles and SDS of related compounds. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the literature, general knowledge of nitroaromatic compounds suggests potential routes of decomposition.

Thermal Degradation

Nitroaromatic compounds can undergo thermal decomposition, which may involve the cleavage of the C-NO2 bond.[6][7][8] The presence of ortho-substituents can also influence the degradation mechanism.[6]

Photolytic Degradation

The ortho-position of the nitro group may render the molecule susceptible to photodegradation.[3] Studies on other ortho-nitro compounds have shown instability under light conditions, potentially due to the photoexcited state of the nitro group.[3]

The diagram below illustrates a logical workflow for investigating the stability of a chemical compound such as this compound.

References

- 1. 2-(4-Amino-2-nitroanilino)-ethanol(2871-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-((2-Nitrophenyl)amino)ethanol|lookchem [lookchem.com]

- 3. Substituent effects on the electrochemistry and photostability of model compounds of calcium channel antagonist drugs [repositorio.uchile.cl]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Minsky DTIC [dtic.minsky.ai]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-Amino-1-(2-nitrophenyl)ethanol, a versatile scaffold with potential applications in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships of this class of compounds, presenting key quantitative data in a structured format. Experimental methodologies and diagrammatic representations of relevant workflows are included to support further research and development.

Core Compound and Its Significance

This compound and its analogs are derivatives of phenylethanolamine, a class of compounds known for their diverse biological activities. The presence of the nitro group on the phenyl ring, along with the amino and hydroxyl groups on the ethanolamine side chain, provides multiple points for structural modification, making this scaffold a promising starting point for the development of novel therapeutic agents. Research has explored the potential of these compounds in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common synthetic route to a related analog, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

Representative Synthetic Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol[1]

A solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol is heated under reflux for 6 hours. Following the reflux, the reaction mixture is concentrated. The residue is then taken up in water and extracted with ether. The organic phase is subsequently washed with brine, dried, and concentrated to yield the final product.[1]

A generalized workflow for the synthesis is depicted below.

Biological Activities and Quantitative Data

Derivatives of 2-Amino-1-(nitrophenyl)ethanol have been investigated for various biological activities, including antimicrobial and antiproliferative effects. The following tables summarize the available quantitative data for some of these analogs.

Antimicrobial Activity

While specific data for direct analogs of this compound is limited, studies on related nitro-substituted aromatic compounds provide insights into their potential as antimicrobial agents. For instance, a study on 2-amino-5-nitrothiophene derivatives demonstrated inhibitory effects against Staphylococcus aureus.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-5-nitrothiophene Derivatives [2]

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 4a | 4-chlorophenyl | 32 | >128 |

| 4b | 4-methylphenyl | 64 | 64 |

| 4c | 4-methoxyphenyl | 128 | 64 |

| 4d | Phenyl | 128 | 64 |

| 4e | 4-bromophenyl | 64 | 64 |

Antiproliferative Activity

The antiproliferative potential of amino and nitro-substituted compounds has been explored in various studies. For example, novel phenantrene derivatives with amino and amido substitutions have shown selective activity against certain cancer cell lines.[3] Although not direct analogs, these findings suggest that the combination of amino and other functional groups on an aromatic scaffold can lead to potent anticancer agents.

Table 2: Antiproliferative Activity (IC50) of Selected Phenantrene Derivatives [3]

| Compound | Cell Line | IC50 (µM) |

| 8 | HeLa | 0.33 |

| 11 | HeLa | 0.21 |

| 15 | HeLa | 0.65 |

| 17 | HeLa | 0.45 |

Experimental Protocols for Biological Assays

Standardized methods are crucial for determining the biological activity of newly synthesized compounds. Below are generalized protocols for assessing antimicrobial and antiproliferative activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated due to limited publicly available data, some general trends can be inferred from related compound classes.

-

Role of the Nitro Group: The position and electronic nature of substituents on the phenyl ring are critical for activity. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and can be a key pharmacophore.

-

Amino and Hydroxyl Groups: The amino and hydroxyl groups on the ethanolamine side chain provide opportunities for hydrogen bonding and can be crucial for target interaction. Derivatization of these groups can modulate the compound's polarity, solubility, and biological activity.

Signaling Pathways

The precise signaling pathways modulated by this compound and its direct analogs are not yet well-defined in the scientific literature. However, related phenylethanolamine structures are known to interact with various receptors and enzymes. For instance, ethanol has been shown to affect numerous signaling pathways, including those involving protein kinases such as PKA and PKC, and receptor tyrosine kinases.[4] Given the structural similarities, it is plausible that derivatives of this compound could interact with kinase signaling pathways. Further research is required to identify the specific molecular targets and signaling cascades affected by this class of compounds.

Conclusion and Future Directions

This compound represents a valuable scaffold for the design and synthesis of novel bioactive molecules. The available data, although limited for direct analogs, suggests potential for the development of antimicrobial and antiproliferative agents. Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the phenyl ring and the ethanolamine side chain. Comprehensive biological evaluation of these compounds, including the determination of quantitative measures of activity such as MIC and IC50 values, is crucial for establishing a clear structure-activity relationship. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways will be essential for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Quinoxaline Derivatives from 2-Amino-1-(2-nitrophenyl)ethanol

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them privileged scaffolds in drug discovery. Furthermore, their unique electronic properties have led to applications as electroluminescent materials, fluorescent dyes, and organic semiconductors. The conventional and most widespread method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2]

This application note details a two-step, one-pot protocol for the synthesis of quinoxaline derivatives starting from 2-Amino-1-(2-nitrophenyl)ethanol. The methodology involves an initial in-situ reduction of the nitro group to generate a substituted o-phenylenediamine, which then undergoes a catalyzed condensation with a 1,2-dicarbonyl compound to yield the target quinoxaline derivative.

General Reaction Scheme

The synthesis proceeds in two main stages:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, yielding 1-(2-aminophenyl)-2-aminoethanol. This transformation is crucial as it creates the necessary o-phenylenediamine moiety required for the subsequent cyclization. Common methods for nitro group reduction include catalytic hydrogenation or the use of reducing agents like iron in an acidic medium.[3]

-

Condensation and Cyclization: The in-situ generated 1-(2-aminophenyl)-2-aminoethanol reacts with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in the presence of a catalyst. This condensation reaction leads to the formation of the pyrazine ring, resulting in the desired quinoxaline derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Hydroxymethyl)-3-phenylquinoxaline from this compound and Benzil

This protocol describes a one-pot synthesis where the reduction of the nitro group is immediately followed by the condensation reaction without isolation of the intermediate.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Benzil

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reduction: To a solution of this compound (1 mmol) in a mixture of ethanol and water (4:1, 10 mL), add iron powder (3 mmol) and ammonium chloride (4 mmol).

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Condensation: After completion of the reduction step, add benzil (1 mmol) and a catalytic amount of acetic acid (0.1 mmol) to the reaction mixture.

-

Continue to reflux the mixture and monitor the formation of the quinoxaline product by TLC (typically 1-3 hours).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(hydroxymethyl)-3-phenylquinoxaline.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the quinoxaline and phenyl rings, a methylene group, and a hydroxyl proton.

-

¹³C NMR: Expect signals for the carbons of the quinoxaline and phenyl rings, as well as the methylene carbon.

-

FT-IR: Look for characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3050 cm⁻¹), and C=N stretching (around 1620 cm⁻¹).[4]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Data Presentation

The yield and reaction time of the condensation step are highly dependent on the chosen catalyst and reaction conditions. The following tables summarize data from literature for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, which can be used as a reference for optimizing the synthesis of other derivatives.

Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | AlCuMoVP | Toluene | 25 | 120 | 92 | [5] |

| 2 | AlFeMoVP | Toluene | 25 | 120 | 80 | [5] |

| 3 | Pyridine (20 mol%) | THF | Room Temp. | 120 | 95 | [2] |

| 4 | CAN (5 mol%) | Acetonitrile | Room Temp. | 20 | 98 | [6] |

| 5 | Phenol (20 mol%) | EtOH/H₂O | Room Temp. | 10 | 98 | [7] |

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol).

Table 2: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methanol | None | Room Temp. | < 1 min | 93 | [8] |

| 2 | Ethanol | None | Room Temp. | < 1 min | 85 | [8] |

| 3 | Water | Phenol (20 mol%) | Room Temp. | 3 | 67 | [7] |

| 4 | Toluene | AlCuMoVP | 25 | 2 | 92 | [5] |

| 5 | Acetonitrile | Zn(OTf)₂ (0.2 mmol) | Room Temp. | - | 85-91 | [6] |

Visualizations

Experimental Workflow

Caption: One-pot synthesis of quinoxaline derivatives.

Signaling Pathway Application Example

Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, some derivatives act as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.

Caption: Inhibition of the ASK1 signaling pathway.

References

- 1. soc.chim.it [soc.chim.it]

- 2. acgpubs.org [acgpubs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 8. thieme-connect.com [thieme-connect.com]

Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol

Purpose: This document provides a detailed experimental protocol for the selective reduction of the aromatic nitro group in 2-Amino-1-(2-nitrophenyl)ethanol to synthesize 2-Amino-1-(2-aminophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The featured method is catalytic transfer hydrogenation, a robust and widely used technique that offers high chemoselectivity and avoids the need for high-pressure hydrogenation equipment.

Audience: This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are versatile building blocks for a vast array of pharmaceuticals, dyes, and agrochemicals.[2] The substrate, this compound, contains three distinct functional groups: a primary amine, a secondary alcohol, and an aromatic nitro group. Therefore, a chemoselective reduction method is required to specifically target the nitro group while preserving the amine and alcohol functionalities.

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium formate or hydrazine hydrate, is an effective and mild method for this purpose.[3][4] This approach is often preferred over methods using high-pressure hydrogen gas due to its operational simplicity and enhanced safety profile.[2][5] Alternative methods include reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe), which are also known for their mildness and selectivity.[6][7]

This protocol details the procedure using Pd/C with ammonium formate as the hydrogen donor in a methanol solvent system.

Reaction Scheme

The overall chemical transformation is as follows:

Starting Material: this compound Product: 2-Amino-1-(2-aminophenyl)ethanol

(A proper chemical structure diagram would be rendered here showing the starting material, reagents over the arrow, and the product.)

Experimental Protocol

Materials and Equipment

-

Reagents:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH), ACS grade

-

Ethyl Acetate (EtOAc), ACS grade

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter paper

-

Celite® (diatomaceous earth)

-

Separatory funnel

-

Rotary evaporator

-

Analytical balance

-

Standard laboratory glassware

-

-

Analytical Instruments:

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

-

Detailed Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g).

-

Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, e.g., 0.5 g, ~10 wt% of the starting material) to the solution. Safety Note: Wet Pd/C is preferred to mitigate the risk of ignition as dry Pd/C can be pyrophoric.

-

Hydrogen Donor Addition: Begin stirring the suspension and add ammonium formate (e.g., 5-6 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.[5]

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

-

Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase such as 9:1 Dichloromethane/Methanol or 8:2 Ethyl Acetate/Hexane. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining. The expected reaction time is typically 1-3 hours.

-

Catalyst Filtration (Workup): Once the reaction is complete, cool the mixture to room temperature. Prepare a pad of Celite® in a Buchner funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction and Purification:

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Final Product: The crude 2-Amino-1-(2-aminophenyl)ethanol can be further purified by recrystallization or column chromatography if necessary. The final product should be a solid or viscous oil.

Product Characterization

Confirm the structure and purity of the final product using the following methods:

-

¹H and ¹³C NMR: Confirm the disappearance of the nitro-substituted aromatic protons and the appearance of signals corresponding to the newly formed aniline ring.

-

Mass Spectrometry: Determine the molecular weight of the product to confirm the conversion.

-

IR Spectroscopy: Verify the disappearance of the characteristic nitro group stretching frequencies (typically around 1530-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the appearance of N-H stretching bands for the new primary amine.[8]

Quantitative Data Summary

The following table outlines the typical quantities and conditions for the described protocol.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Molar Mass | 182.18 g/mol | - |

| Amount | 5.0 g | - |

| Moles | 27.4 mmol | - |

| Reagents | ||

| 10% Pd/C (50% wet) | ~0.5 g (10 wt%) | Catalyst |

| Ammonium Formate | ~8.6 g (5 equiv.) | Hydrogen Donor |

| Methanol | 100 mL | Solvent |

| Reaction Conditions | ||

| Temperature | ~65 °C (Reflux) | - |

| Reaction Time | 1-3 hours | Monitor by TLC |

| Expected Outcome | ||

| Product | 2-Amino-1-(2-aminophenyl)ethanol | - |

| Molar Mass | 152.19 g/mol | - |

| Theoretical Yield | 4.17 g | - |

| Expected Yield (%) | > 90% | Varies with purification |

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the reduction reaction.

Caption: Experimental workflow for the catalytic transfer hydrogenation of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical waste should be disposed of in accordance with institutional and environmental regulations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. organic chemistry - Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Unveil Nitro Groups: Simple Detection Methods Anyone Can Learn - Tech Talk Central [stage.talktotucker.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-1-(2-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of diverse heterocyclic scaffolds, including quinolines, dihydrophenazines, and benzoxazines, utilizing the versatile starting material, 2-Amino-1-(2-nitrophenyl)ethanol. The presence of an ortho-nitro group, a primary amine, and a secondary alcohol within the same molecule allows for a range of strategic cyclization reactions, making it a valuable building block in medicinal chemistry and drug development.

Synthesis of Substituted Quinolines via Reductive Friedländer Annulation

Application Note

The synthesis of quinolines from this compound is predicated on a modified, one-pot Friedländer annulation. This strategy involves two key transformations: the in-situ reduction of the ortho-nitro group to an amine, and the simultaneous or subsequent oxidation of the secondary alcohol to a ketone. The resulting intermediate, a 2-aminoaryl ketone, is a classic precursor for the Friedländer synthesis.[1][2][3] This intermediate readily condenses with a co-reactant containing an α-methylene ketone to yield the quinoline core.[4] This domino reaction approach avoids the isolation of the potentially unstable 2-aminoaryl ketone intermediate and leverages common reducing agents like iron in acetic acid or catalytic hydrogenation.[1][5] The versatility of the α-methylene ketone partner allows for the synthesis of a wide array of polysubstituted quinolines, which are prevalent scaffolds in numerous therapeutic agents.[6][7]

Logical Workflow: Reductive Friedländer Annulation

Caption: Workflow for the one-pot synthesis of quinolines.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline

This protocol is adapted from established domino nitro reduction-Friedländer synthesis procedures.[1]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.82 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

-

Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

-

Reagent Addition: Carefully add iron powder (2.23 g, 40 mmol) in portions to the stirred suspension. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-